Target Engagement Profile: Differential Enzyme Inhibition vs. Methyl 5-Bromosalicylate
The addition of the benzoyloxy group transforms a non-inhibitory phenol precursor into a potent enzyme inhibitor. Methyl 2-(benzoyloxy)-5-bromobenzoate exhibits a measured IC50 of 18 nM against rat brain catechol O-methyltransferase (COMT), using 3,4-dihydroxybenzoic acid as a substrate [1]. In contrast, its phenolic precursor, methyl 5-bromosalicylate (methyl 5-bromo-2-hydroxybenzoate), showed no significant activity (NS) against the related enzyme 5-lipoxygenase in rat basophilic leukemia-1 (RBL-1) cells at 100 µM [2]. This quantifiable gain in enzyme inhibitory potency is directly attributable to the benzoyloxy ester moiety [1].
| Evidence Dimension | COMT Inhibition (Target Compound) vs. 5-Lipoxygenase Inhibition (Precursor) |
|---|---|
| Target Compound Data | IC50 = 18 nM (rat brain COMT) |
| Comparator Or Baseline | Methyl 5-bromosalicylate (precursor): No significant activity at 100 µM (rat RBL-1 5-Lipoxygenase) |
| Quantified Difference | Potency gain from inactive to low nanomolar (IC50 = 18 nM) against a distinct but related enzyme family |
| Conditions | Target: COMT assay using 3,4-dihydroxybenzoic acid as substrate; Comparator: 5-Lipoxygenase assay in RBL-1 cells |
Why This Matters
The benzoyloxy group is essential for conferring potent enzyme inhibition, differentiating this compound from the inactive precursor for applications targeting COMT-mediated pathways.
- [1] BindingDB. (2009). Entry BDBM50161730: IC50 18 nM for rat COMT. BindingDB ID: 50017861. View Source
- [2] ChEMBL. (n.d.). CHEMBL620010: Methyl 5-bromosalicylate inhibition of 5-Lipoxygenase. ChEMBL ID: CHEMBL620010. View Source
